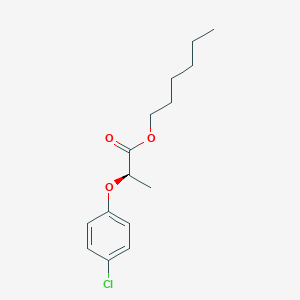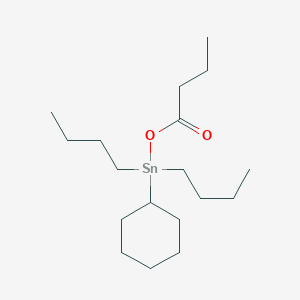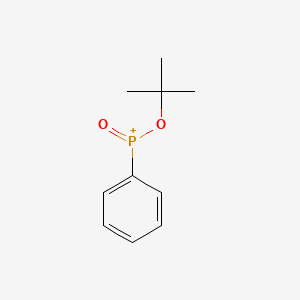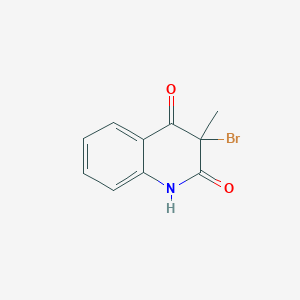
hexyl (2R)-2-(4-chlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl (2R)-2-(4-chlorophenoxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexyl group attached to the ester functionality, along with a 4-chlorophenoxy group attached to the propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl (2R)-2-(4-chlorophenoxy)propanoate typically involves the esterification of (2R)-2-(4-chlorophenoxy)propanoic acid with hexanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Hexyl (2R)-2-(4-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 4-chlorophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base, such as sodium hydride.
Major Products Formed
Hydrolysis: (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hexyl (2R)-2-(4-chlorophenoxy)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used as a plasticizer or as an additive in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of hexyl (2R)-2-(4-chlorophenoxy)propanoate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the 4-chlorophenoxy group can enhance its binding affinity to certain targets, making it a useful tool in biochemical studies.
Comparison with Similar Compounds
Hexyl (2R)-2-(4-chlorophenoxy)propanoate can be compared to other esters with similar structures, such as:
Hexyl (2R)-2-(4-bromophenoxy)propanoate: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and binding properties.
Hexyl (2R)-2-(4-methylphenoxy)propanoate: Contains a methyl group instead of chlorine, which can influence its hydrophobicity and interaction with biological targets.
Hexyl (2R)-2-(4-nitrophenoxy)propanoate: The presence of a nitro group can significantly alter its electronic properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of the ester functional group in chemical synthesis and research.
Properties
CAS No. |
664982-02-9 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
hexyl (2R)-2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C15H21ClO3/c1-3-4-5-6-11-18-15(17)12(2)19-14-9-7-13(16)8-10-14/h7-10,12H,3-6,11H2,1-2H3/t12-/m1/s1 |
InChI Key |
QJHSXVWVTYROHG-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)

![(4xi)-6,7-Di-O-benzyl-1-O-[(benzyloxy){(2R)-3-hydroxy-2-[(4-methoxyphenyl)methoxy]propoxy}phosphoryl]-3,5-dideoxy-2-O-[(4-methoxyphenyl)methyl]-4-C-phenyl-4-O-phosphonato-D-erythro-heptitol](/img/structure/B12548461.png)

![4-[Hexyl(methyl)amino]-2-nitrobenzonitrile](/img/structure/B12548491.png)

![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)

![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)

